Cyclopropanecarbonyl vs. Acetyl: Conformationally Driven Potency Enhancement in Indoline-6-carboxamides
The cyclopropanecarbonyl group in the target compound restricts the N-acyl substituent to a bisected conformation, a geometry not attainable by the freely rotating acetyl group of JNJ-5207787. Independent studies on cyclopropanecarbonyl derivatives demonstrate up to 15‑fold enhancement in enzyme inhibition relative to analogous iso-propylcarbonyl derivatives [1]. Although direct head-to-head inhibition data for the target compound versus JNJ-5207787 are not publicly available, the conformational constraint established by crystallographic and SAR analyses across multiple targets (4‑hydroxyphenylpyruvate dioxygenase, dihydroorotate dehydrogenase) provides a transferable precedent [1].
| Evidence Dimension | Inhibitory potency (fold change relative to open-chain acyl analog) |
|---|---|
| Target Compound Data | n/a (direct data not publicly available; structure contains cyclopropanecarbonyl) |
| Comparator Or Baseline | Isopropylcarbonyl analogs; general class: >14-fold lower potency |
| Quantified Difference | Cyclopropanecarbonyl derivatives show 14–15× greater potency across two unrelated enzyme systems [1] |
| Conditions | 4-Hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase inhibition assays; X-ray crystallography |
Why This Matters
Procuring the acetyl analog (JNJ-5207787) risks under‑estimating target engagement in any assay where the cyclopropanecarbonyl conformation provides a binding advantage, which is expected based on crystallographic evidence across structurally diverse enzymes.
- [1] Lin, Y.L. et al. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorg. Med. Chem. Lett. 2006, 16, 5218–5222. View Source
